3-Iodo-1-methylindazole-5-carboxylic acid

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Sonogashira coupling

3-Iodo-1-methylindazole-5-carboxylic acid (CAS 1234616-33-1) is a non-interchangeable C3-iodo/C5-carboxy/N1-methyl indazole building block for medicinal chemistry. The C3-iodo handle enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) under mild conditions (C-I BDE ~57 kcal/mol), while the C5-carboxylic acid supports parallel amide bond formation (validated yields 71–95%). This orthogonal reactivity permits independent SAR exploration of kinase hinge-binding vectors. Supplied as the free carboxylic acid (97% purity) with aqueous solubility of 0.172 mg/mL for direct bioconjugation. Non-interchangeable with bromo/chloro analogs or non-iodinated indazole-5-carboxylic acids.

Molecular Formula C9H7IN2O2
Molecular Weight 302.071
CAS No. 1234616-33-1
Cat. No. B2464742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-methylindazole-5-carboxylic acid
CAS1234616-33-1
Molecular FormulaC9H7IN2O2
Molecular Weight302.071
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)O)C(=N1)I
InChIInChI=1S/C9H7IN2O2/c1-12-7-3-2-5(9(13)14)4-6(7)8(10)11-12/h2-4H,1H3,(H,13,14)
InChIKeySTFILDDHMDTELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1-methylindazole-5-carboxylic Acid (CAS 1234616-33-1): Procurement and Differential Positioning Guide for Indazole-Based Synthetic Intermediates


3-Iodo-1-methylindazole-5-carboxylic acid (CAS 1234616-33-1) is a halogenated heterocyclic building block belonging to the 1-methylindazole-5-carboxylic acid class [1]. This compound features a bicyclic indazole core with a reactive iodine atom at the C3 position, a carboxylic acid moiety at the C5 position, and an N1-methyl substituent, yielding a molecular formula of C₉H₇IN₂O₂ and a molecular weight of 302.07 g/mol . The combination of an aryl iodide handle for cross-coupling reactions and a carboxylic acid functional group for amide bond formation positions this scaffold as a versatile intermediate for medicinal chemistry applications, particularly in the synthesis of elaborated indazole-containing compounds [2].

Why Generic Substitution Fails: Critical Limitations of 3-Iodo-1-methylindazole-5-carboxylic Acid Analogs in Synthetic and Biological Contexts


Direct substitution of 3-iodo-1-methylindazole-5-carboxylic acid with structurally similar indazole-5-carboxylic acid derivatives cannot be performed without material alterations to synthetic outcomes and downstream molecular properties. The 3-iodo substituent is not an inert placeholder; its distinct bond dissociation energy (C-I bond ≈ 57 kcal/mol vs. C-Br bond ≈ 70 kcal/mol vs. C-Cl bond ≈ 84 kcal/mol [1]) dictates a unique reactivity profile in palladium-catalyzed cross-coupling reactions, enabling oxidative addition under milder conditions relative to bromo or chloro analogs. Concurrently, the 5-carboxylic acid group provides a second orthogonal functional handle for derivatization that is absent in simpler 3-iodo-1-methylindazole analogs (e.g., CAS 52088-10-5), which lack this anchoring site [2]. Moreover, the substitution pattern of halogen at C3 and carboxylic acid at C5 on the indazole core modulates physicochemical parameters—including lipophilicity (consensus LogP 1.83 ), hydrogen-bond donor capacity (HBD = 1), and topological polar surface area (TPSA = 55.12 Ų )—in ways that cannot be replicated by positional isomers (e.g., 1-methylindazole-4-carboxylic acid, CAS 1234615-75-8 ) or non-iodinated analogs (e.g., 1-methyl-1H-indazole-5-carboxylic acid, CAS 1176754-31-6 ). Procurement of alternatives lacking the precise C3-iodo/C5-carboxy/N1-methyl substitution triad inevitably necessitates re-optimization of synthetic routes and alters molecular recognition properties, rendering this compound non-interchangeable with its closest in-class candidates.

Quantitative Differentiation Evidence: 3-Iodo-1-methylindazole-5-carboxylic Acid vs. Structural Analogs


Enhanced Reactivity in Cross-Coupling: C-I Bond vs. C-Br and C-Cl Analogs

The C3-iodo substituent of 3-iodo-1-methylindazole-5-carboxylic acid exhibits a carbon-halogen bond dissociation energy (BDE) of approximately 57 kcal/mol, which is substantially lower than the BDE of the corresponding C3-bromo analog (~70 kcal/mol) and the C3-chloro analog (~84 kcal/mol) [1]. This difference of 13–27 kcal/mol translates to significantly lower activation energy barriers for oxidative addition with palladium(0) catalysts, enabling milder reaction conditions and potentially broader functional group tolerance. While direct comparative rate data for this exact scaffold is not publicly available, this class-level inference is grounded in well-established physical organic chemistry principles governing the relative reactivity of aryl halides in Pd-catalyzed cross-coupling reactions, where Ar-I > Ar-Br > Ar-Cl reactivity is a consistent trend [1].

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Sonogashira coupling

LogP Differentiation: Consensus LogP of 1.83 vs. Non-Iodinated 1-Methylindazole-5-carboxylic Acid (cLogP ~1.3)

The consensus LogP (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT predictions) for 3-iodo-1-methylindazole-5-carboxylic acid is 1.83 . In contrast, the non-iodinated parent scaffold, 1-methyl-1H-indazole-5-carboxylic acid (CAS 1176754-31-6), has a predicted LogP of approximately 1.3 (XLogP3) based on its reduced molecular weight and absence of the lipophilic iodine atom [1]. This difference of approximately 0.5 log units corresponds to a roughly threefold increase in octanol-water partition coefficient, reflecting the significant lipophilicity enhancement conferred by the 3-iodo substituent.

Lipophilicity ADME optimization Physicochemical property profiling

Topological Polar Surface Area (TPSA) Difference: 55.12 Ų vs. 6-(Difluoromethoxy) Analog (27.1 Ų)

The topological polar surface area (TPSA) of 3-iodo-1-methylindazole-5-carboxylic acid is 55.12 Ų, derived from the carboxylic acid functional group at the C5 position . For comparison, 6-(difluoromethoxy)-3-iodo-1-methyl-1H-indazole (CAS 1822680-11-4), which lacks the C5-carboxylic acid moiety, has a calculated TPSA of 27.1 Ų [1]. The TPSA difference of 28.02 Ų exceeds the established threshold (20 Ų) for differential membrane permeability, placing the target compound in a distinct physicochemical category relative to analogs lacking the carboxylate handle.

Membrane permeability Bioavailability prediction Blood-brain barrier penetration

Hydrogen-Bond Donor Count Difference: 1 HBD vs. 0 HBD in Ester Prodrug Analogs

3-Iodo-1-methylindazole-5-carboxylic acid possesses one hydrogen-bond donor (the carboxylic acid proton at C5) and three hydrogen-bond acceptors (the carbonyl oxygen, hydroxyl oxygen, and N2 of the indazole ring) . In comparison, its methyl ester derivative, methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS 1234616-44-4), has zero hydrogen-bond donors and four hydrogen-bond acceptors [1]. This difference of one HBD directly impacts aqueous solubility and crystal packing energetics: the free carboxylic acid form exhibits a predicted aqueous solubility of 0.172 mg/mL (ESOL LogS -3.24 ), whereas the ester analog, lacking HBD capacity, is expected to be less soluble in aqueous media but more soluble in organic solvents.

Hydrogen bonding Solubility optimization Prodrug design

Aqueous Solubility Classification: Moderately Soluble (0.172 mg/mL) vs. 6-Chloro-4-fluoro Analog (Predicted Lower Solubility)

The predicted aqueous solubility of 3-iodo-1-methylindazole-5-carboxylic acid is 0.172 mg/mL (0.00057 mol/L), corresponding to an ESOL LogS value of -3.24, which places the compound in the 'moderately soluble' classification range . In comparison, polyhalogenated indazole analogs such as 6-chloro-4-fluoro-3-iodo-1-methyl-1H-indazole, which incorporate additional lipophilic halogen substituents, are expected to exhibit lower aqueous solubility due to increased molecular weight and enhanced hydrophobic surface area . The 0.172 mg/mL solubility of the target compound provides a baseline for aqueous buffer preparation and in vitro assay design that more heavily halogenated alternatives cannot match without the addition of co-solvents or surfactants.

Aqueous solubility Formulation development Biopharmaceutics Classification System (BCS)

Verified Synthetic Utility: Amide Bond Formation Yields 71–95% in Indazole SAR Library Construction

In a published medicinal chemistry study, 3-iodo-1-methyl-1H-indazole-5-carboxylic acid was employed as the key carboxylic acid coupling partner in HATU-mediated amide bond formation with a series of amines, achieving yields ranging from 71% to 95% across multiple analogs (Scheme 2, step a) [1]. The reactions were conducted in DMF at room temperature for 16 hours using HATU and DIEA as coupling reagents. This experimental yield range represents a directly measured, compound-specific performance benchmark rather than a generic class-level estimate. While head-to-head comparative yield data for bromo or chloro analogs under identical conditions is not available in this study, the 71–95% yield range provides a validated expectation for procurement and synthetic planning.

Amide coupling HATU-mediated coupling Structure-activity relationship (SAR)

Optimal Procurement and Application Scenarios for 3-Iodo-1-methylindazole-5-carboxylic Acid (CAS 1234616-33-1)


Scenario 1: Indazole-Based SAR Libraries Requiring Orthogonal C3 and C5 Functionalization

Procurement is indicated for medicinal chemistry programs constructing structure-activity relationship (SAR) libraries where independent derivatization of the indazole C3 and C5 positions is required. The C3-iodo group enables sequential cross-coupling chemistry (Suzuki, Sonogashira, or Heck reactions) to introduce aryl, alkynyl, or alkenyl diversity, while the C5-carboxylic acid group permits parallel amide bond formation with diverse amine partners. This orthogonal reactivity profile, supported by the experimentally validated amide coupling yields of 71–95% [1], distinguishes this scaffold from alternatives that lack either the C3-halogen handle (e.g., 1-methylindazole-5-carboxylic acid, CAS 1176754-31-6) or the C5-carboxylic acid anchoring point (e.g., 3-iodo-1-methyl-1H-indazole, CAS 52088-10-5). The consensus LogP of 1.83 and TPSA of 55.12 Ų position elaborated products from this scaffold within a favorable physicochemical space for lead optimization programs targeting intracellular or membrane-associated targets.

Scenario 2: Kinase Inhibitor Fragment Elaboration with Dual Synthetic Handles

This compound is a strategic procurement choice for fragment-based drug discovery (FBDD) campaigns targeting ATP-binding pockets of kinases or related enzymes. The indazole core is a validated hinge-binding motif in kinase inhibitor design, and the combination of C3-iodo and C5-carboxylic acid moieties permits systematic exploration of vectors toward the solvent-exposed region (via C5 amide extension) and the hydrophobic back pocket (via C3 cross-coupling). The compound's predicted aqueous solubility of 0.172 mg/mL [1] supports direct use in biochemical assay buffers at concentrations up to ~570 µM without exceeding typical DMSO co-solvent limits. Procurement of the free carboxylic acid form (vs. the methyl ester, CAS 1234616-44-4) is specifically recommended when immediate amide coupling is planned, as the HBD capacity and ionizable carboxylate group facilitate aqueous solubility and direct conjugation without deprotection steps.

Scenario 3: Late-Stage Functionalization of Advanced Indazole Intermediates

For synthetic programs requiring late-stage diversification of a pre-constructed indazole scaffold, 3-iodo-1-methylindazole-5-carboxylic acid offers a key advantage: the C3-iodo substituent undergoes oxidative addition with Pd(0) catalysts under milder conditions than the corresponding bromo (BDE ≈ 70 kcal/mol) or chloro (BDE ≈ 84 kcal/mol) analogs [1]. This enables cross-coupling reactions at lower temperatures (e.g., room temperature to 50°C), reducing the risk of thermal degradation of sensitive functional groups already installed on the molecule. Procurement of this specific iodo-analog is therefore indicated when the synthetic route involves thermally labile protecting groups, stereocenters prone to epimerization, or acid/base-sensitive moieties that would not tolerate the more forcing conditions required for bromo or chloro cross-coupling partners. The commercial availability of this compound from multiple vendors at 95–98% purity with full analytical characterization (NMR, HPLC) supports reliable procurement for GLP and early GMP synthesis campaigns.

Scenario 4: Physicochemical Property Modulation via Halogen Selection in Lead Optimization

During lead optimization, the choice between iodo, bromo, and chloro substituents on the indazole scaffold directly impacts the lipophilicity, solubility, and metabolic stability of the final compound. The consensus LogP of 1.83 for 3-iodo-1-methylindazole-5-carboxylic acid [1] represents a calculated intermediate lipophilicity that balances membrane permeability with aqueous solubility. Procurement of this iodo variant is strategically justified when the medicinal chemistry team seeks to establish an SAR baseline for halogen effects—i.e., comparing elaborated products derived from the iodo scaffold (LogP ~1.8) versus the non-iodinated parent (LogP ~1.3) to quantify the lipophilicity contribution of the C3 substituent. This comparative profiling is essential for optimizing ADME properties while maintaining target potency, as the approximately threefold difference in octanol-water partition between iodo and non-iodinated analogs translates to meaningful changes in tissue distribution and metabolic clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-1-methylindazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.